6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one
Overview
Description
6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C8H6O3S and a molecular weight of 182.2 g/mol It is known for its unique structure, which includes a benzoxathiol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include dichloromethane and chloroform.
Catalysts: No specific catalysts are mentioned in the synthesis process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted benzoxathiol derivatives.
Scientific Research Applications
6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzoxathiol ring system can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-methyl-2-pyrone: This compound has a similar structure but lacks the sulfur atom present in 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one.
6-hydroxy-1,3-benzoxathiol-2-one: This compound is structurally similar but does not have the methyl group at the 4-position.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring system
Properties
IUPAC Name |
6-hydroxy-4-methyl-1,3-benzoxathiol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYJAGMAPKWBJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1SC(=O)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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